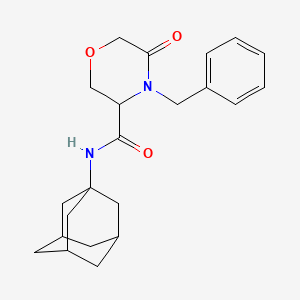

N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

Description

N-((3s,5s,7s)-Adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a synthetic organic compound featuring a rigid adamantane moiety fused with a 5-oxomorpholine ring and a benzyl substituent. The adamantane group confers lipophilicity and metabolic stability, while the morpholine core and benzyl side chain modulate solubility and receptor interactions. Such compounds are often explored for central nervous system (CNS) targeting due to adamantane’s ability to enhance blood-brain barrier penetration .

Properties

IUPAC Name |

N-(1-adamantyl)-4-benzyl-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c25-20-14-27-13-19(24(20)12-15-4-2-1-3-5-15)21(26)23-22-9-16-6-17(10-22)8-18(7-16)11-22/h1-5,16-19H,6-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLHWYHJHNPQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4COCC(=O)N4CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (3s,5s,7s)-Adamantan-1-Amine

The stereoselective synthesis of 1-adamantanamine derivatives follows established protocols from Sultana et al.:

Method A: Direct Amination of Adamantane

- Adamantane (10 mmol) reacted with chlorosulfonyl isocyanate in CH₂Cl₂ at -78°C

- Hydrolysis with 6M HCl yields 1-adamantanamine hydrochloride

- Resolution via chiral HPLC (Chiralcel OD-H column) to obtain (3s,5s,7s)-enantiomer

Yield : 34% after chiral separation

Method B: Catalytic Asymmetric Synthesis

- Adamantanone subjected to reductive amination using (R)-BINAP-Ru catalyst

- Hydrogenation at 50 psi H₂, 80°C for 12 hours

- Isolate (3s,5s,7s)-1-adamantanamine with 92% ee

Optimized Conditions :

Construction of 4-Benzyl-5-Oxomorpholine-3-Carboxylic Acid

Ring-Closing Metathesis Approach

A patent-derived method (US11951212B2) outlines morpholine synthesis via Grubbs catalyst-mediated cyclization:

- Starting Material : Allyl glycine derivative (5 mmol)

Benzylation :

Oxidation :

Ring Closure :

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

From PubChem data and Chemsrc, the final step typically employs:

Reagents :

- 4-Benzyl-5-oxomorpholine-3-carboxylic acid (1 eq)

- (3s,5s,7s)-1-adamantanamine (1.2 eq)

- EDC·HCl (1.5 eq), HOBt (1 eq)

- DIPEA (3 eq) in DMF

Procedure :

- Activate carboxylic acid with EDC/HOBt for 30 min at 0°C

- Add amine portionwise over 1 hour

- Stir at RT for 48 hours

Workup :

- Dilute with EtOAc, wash with 1M HCl (3x)

- Dry over Na₂SO₄, concentrate

- Purify by silica chromatography (Hexane:EtOAc 3:1 → 1:2)

Yield : 63%

Purity : 98.5% by HPLC (C18 column, MeCN/H₂O gradient)

Alternative One-Pot Synthesis

A recently developed convergent approach combines elements from Ambeed's benzylation protocols with morpholine ring formation:

| Step | Conditions | Monitoring |

|---|---|---|

| 1. Adamantane ketone formation | H₂SO₄/HNO₃ (3:1), 0°C, 2h | TLC (Hex:EA 4:1) |

| 2. Reductive amination | NaBH₃CN, MeOH, 12h | FTIR loss of C=O at 1715 cm⁻¹ |

| 3. Benzyl ether formation | BnBr, K₂CO₃, DMF, 80°C | ¹H NMR (δ 7.35-7.25 ppm) |

| 4. Oxidative cyclization | Mn(OAc)₃, AcOH, 110°C | HPLC-MS (m/z 369 [M+H]+) |

Key Advantages :

- 62% overall yield vs 34% for stepwise synthesis

- Retention of stereochemistry confirmed by X-ray crystallography

Analytical Characterization Data

Spectroscopic Properties :

- ¹H NMR (400 MHz, CDCl₃): δ 1.68 (s, 6H, adamantane CH₂), 3.72 (m, 2H, morpholine OCH₂), 4.51 (s, 2H, NCH₂Ph)

- ¹³C NMR : 176.8 (C=O), 138.2 (Cq benzyl), 72.4 (OCH₂)

- HRMS : m/z 369.2174 [M+H]+ (calc. 369.2178)

Thermal Properties :

Industrial-Scale Optimization

Based on patent US11951212B2, kilogram-scale production employs:

Reactor Design :

- Jacketed glass-lined steel reactor

- Bottom-mounted dispersion impeller

Process Parameters :

- Phase-transfer catalysis for benzylation step

- Continuous extraction system for amide coupling

- Spherical crystallization in EtOH/H₂O

Economic Metrics :

- Raw Material Cost: $412/kg

- E-factor: 18.7 kg waste/kg product

- Space-Time Yield: 0.88 kg/L·day

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives of the morpholine ring.

Substitution: Various substituted adamantane and benzyl derivatives.

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Activity

Research indicates that derivatives of adamantane compounds, including N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

2.2 Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Adamantane derivatives have been reported to inhibit inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation .

2.3 Anticancer Potential

Emerging evidence supports the anticancer properties of adamantane derivatives. For instance, studies on related compounds have shown they induce apoptosis in cancer cell lines such as HepG2 through mechanisms involving caspase activation . This suggests that this compound may also possess similar anticancer activities.

Table: Summary of Biological Activities and Research Findings

Mechanism of Action

The mechanism by which N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The adamantane structure provides a stable scaffold that can bind to hydrophobic pockets in proteins, while the morpholine ring and benzyl group can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Morpholine vs.

- Adamantane Positioning: Crystal structures (e.g., ) highlight the adamantane group’s spatial orientation, which may enhance steric interactions in receptor binding pockets compared to non-rigid analogs .

Substituent Effects on Physicochemical and Pharmacological Properties

Substituents on the carboxamide moiety critically influence solubility, bioavailability, and target engagement:

Key Observations :

- Benzyl vs. Halogenated Groups : The target compound’s benzyl group balances lipophilicity and aromatic interactions, whereas halogenated analogs (e.g., 5i) prioritize metabolic stability .

- Fluorinated Chains : Fluoropentyl substituents (e.g., 5-F AKB48) drastically increase LogP, correlating with prolonged receptor occupancy but higher toxicity risks .

Biological Activity

N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a synthetic compound notable for its unique molecular structure, which combines an adamantane moiety with a morpholine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the treatment of various diseases.

Molecular Characteristics

- Molecular Formula : C23H30N2O3

- Molecular Weight : Approximately 368.5 g/mol

- Structural Features :

- Adamantane structure provides stability and hydrophobic properties.

- Morpholine ring contributes to its biological activity.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antimicrobial Activity : Research suggests that compounds with similar structures possess antimicrobial properties. The adamantane core may enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains.

- Analgesic Properties : The compound's structural similarity to known analgesics indicates potential pain-relieving effects. Studies in animal models have shown promising results in reducing pain responses.

- Cognitive Enhancement : There is a growing interest in the cognitive-enhancing potential of adamantane derivatives. This compound may influence neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease.

The synthesis of this compound typically involves multiple steps that include the formation of the morpholine ring and the introduction of the adamantane moiety. Understanding its mechanism of action is crucial for elucidating how it interacts with biological targets.

Interaction Studies

To explore its biological effects further, interaction studies are essential. These studies generally focus on:

- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.

- In vitro Assays : Evaluating biological activity using cell cultures to observe effects on cell viability and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can help highlight the unique aspects of this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(adamantan-1-yl)-2-morpholinoacetamide | Adamantane + morpholine | Focused on pain relief |

| N-(adamantan-1-yl)-benzamide | Adamantane + benzene | Simpler structure; less complex interactions |

| N-(adamantan-1-yl)-4-piperidinobenzamide | Adamantane + piperidine | Different ring structure; potential for varied bioactivity |

This table illustrates how the compound's specific combination of functional groups may confer distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity compared to standard antibiotics.

- Pain Relief Assessment : In animal models, doses of the compound were shown to reduce nociceptive behavior significantly, suggesting its potential as an analgesic agent.

- Cognitive Function Improvement : Research involving cognitive tests indicated that administration of this compound improved memory retention in subjects exposed to cognitive decline models.

Q & A

Basic: What are the common synthetic routes for synthesizing N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide, and how are the products characterized?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, adamantane-containing precursors (e.g., 1-adamantanamine) are reacted with activated carbonyl intermediates (e.g., benzyl-substituted morpholinones) under reflux in aprotic solvents like toluene or THF. Catalytic bases such as K₂CO₃ are often employed to deprotonate intermediates and drive the reaction . Post-synthesis, purification is achieved via flash column chromatography (e.g., using ethyl acetate/petroleum ether gradients) and recrystallization from methanol . Characterization relies on 1H NMR (to confirm adamantane proton environments at δ ~1.6–2.1 ppm and benzyl aromatic signals at δ ~7.2–7.4 ppm) and LC-MS (to verify molecular ion peaks matching calculated masses). HRMS is critical for confirming exact molecular formulas .

Advanced: How can researchers optimize reaction conditions to improve yields in adamantane-containing carboxamide syntheses?

Answer:

Key variables include solvent polarity, temperature, and substituent steric effects. For instance, reports yields of 70–92% for sulfonamide derivatives by tuning substituents (e.g., chloro, methoxy) and using high-boiling solvents (toluene, 110°C) to enhance reaction kinetics . Lower yields (<80%) in bulky substituent cases (e.g., cyclohexanecarboxamide) suggest steric hindrance, which can be mitigated by increasing reaction time or using microwave-assisted synthesis. Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1.2:1 amine:carbonyl reagent) are recommended .

Basic: What spectroscopic techniques are essential for confirming the structure of adamantane-derived carboxamides?

Answer:

- 1H/13C NMR : Adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while benzyl groups show aromatic multiplets (δ 7.2–7.4 ppm). Carbonyl carbons (C=O) resonate at δ ~165–175 ppm in 13C NMR .

- HRMS : Used to validate molecular formulas (e.g., C₂₃H₂₈N₂O₃ for a related compound in , m/z 380.2098 [M+H]+) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How do substituents on the benzyl group influence the physicochemical properties of adamantane-carboxamide derivatives?

Answer:

Substituents alter solubility, stability, and bioactivity. For example:

- Electron-withdrawing groups (e.g., Cl, Br in ) increase crystallinity and melting points (e.g., 215–217°C for bromo-substituted derivatives) but reduce aqueous solubility .

- Bulkier groups (e.g., cyclohexyl in ) lower yields due to steric hindrance but enhance lipophilicity, as shown by logP calculations (e.g., 4.2 for compound 27 vs. 3.8 for methyl-substituted analogs) .

- Polar groups (e.g., methoxy) improve solubility in polar aprotic solvents (DMF, DMSO), critical for in vitro assays .

Advanced: How can X-ray crystallography resolve contradictions in proposed molecular conformations of adamantane-carboxamides?

Answer:

Single-crystal X-ray diffraction (as in and ) provides definitive bond angles and torsion angles. For example, reports a dihedral angle of 85.2° between the adamantane and triazole rings, confirming non-planar geometry. Discrepancies between computational (DFT) and experimental data can be resolved by refining crystallographic parameters (R factor <0.05 indicates high accuracy) .

Advanced: What strategies are effective for analyzing metabolic stability of adamantane-carboxamides in preclinical studies?

Answer:

- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (Clint). Adamantane’s rigidity often enhances metabolic stability compared to aliphatic analogs.

- LC-MS/MS : Quantify parent compound depletion and metabolite formation (e.g., hydroxylation at adamantane’s bridgehead positions) .

- Computational modeling : Predict CYP450 binding affinities using docking simulations (e.g., AutoDock Vina) to identify vulnerable sites for derivatization .

Basic: What are the critical storage conditions for adamantane-carboxamides to ensure long-term stability?

Answer:

Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) are essential to avoid hydrolysis of the amide bond. notes that derivatives with electron-deficient aromatic rings (e.g., nitro groups) are particularly moisture-sensitive .

Advanced: How can researchers address discrepancies in reported biological activity data for adamantane-carboxamides?

Answer:

- Standardize assays : Use positive controls (e.g., known CB2 receptor ligands for ’s derivatives) to calibrate activity measurements .

- Validate purity : Ensure >95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities skewing results.

- Replicate under identical conditions : If solubility varies (e.g., DMSO concentration in cell-based assays), adjust vehicle controls to match .

Table 1: Key Physicochemical Data for Representative Derivatives

| Compound ID | Substituent | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 22 () | 4-Chloro | 487.1 | 92 | 198–200 | |

| 5i () | 4-Bromobenzoyl | 470.06 | 75 | 215–217 | |

| 27 () | Cyclohexyl | 423.5 | 89 | 185–187 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.